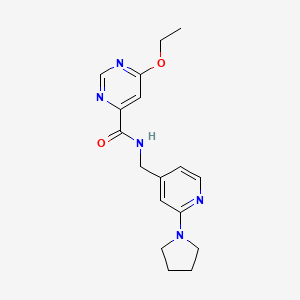
6-ethoxy-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-ethoxy-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)pyrimidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrimidine ring, and a pyridine ring . These types of compounds are often used in medicinal chemistry due to their ability to bind to various biological targets .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact method would depend on the desired stereochemistry and the specific substituents on the rings .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine, pyrimidine, and pyridine rings would give the molecule a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyrrolidine, pyrimidine, and pyridine rings could potentially undergo various reactions, including substitutions, additions, and ring-opening reactions .科学的研究の応用
Synthesis and Derivative Formation
The scientific interest in pyrimidine derivatives, including compounds structurally related to 6-ethoxy-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)pyrimidine-4-carboxamide, is evident in their synthesis for various applications. A study by Bakhite et al. (2005) describes the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing the potential of pyrimidine derivatives in creating complex heterocyclic compounds for further chemical exploration (Bakhite, Al‐Sehemi, & Yamada, 2005).
Anticancer Activity
The development of pyrimidine derivatives for potential therapeutic applications is a significant area of research. Kumar et al. (2015) reported on the synthesis of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives showing promising anticancer activity against human cancer cell lines, indicating the therapeutic potential of pyrimidine derivatives in oncology (Kumar et al., 2015).
Antiviral and Antimicrobial Activities
Compounds related to 6-ethoxy-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)pyrimidine-4-carboxamide have been explored for their antiviral and antimicrobial properties. For instance, Hocková et al. (2003) synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating significant antiretroviral activity, highlighting the potential use of pyrimidine derivatives in treating viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). Additionally, El-Agrody et al. (2000) explored the synthesis of pyrano[2,3-d]pyrimidine derivatives, some of which exhibited promising antibacterial activities, suggesting their potential as antimicrobial agents (El-Agrody, El-Hakim, El-latif, Fakery, El-Sayed, & El-Ghareab, 2000).
作用機序
将来の方向性
特性
IUPAC Name |
6-ethoxy-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-24-16-10-14(20-12-21-16)17(23)19-11-13-5-6-18-15(9-13)22-7-3-4-8-22/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKORSFKHVMUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2715642.png)
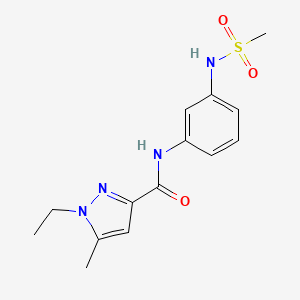
![N'-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2715645.png)
![(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2715646.png)

![7-methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2715651.png)
![N-(4-ethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2715652.png)
![2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2715657.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2715658.png)
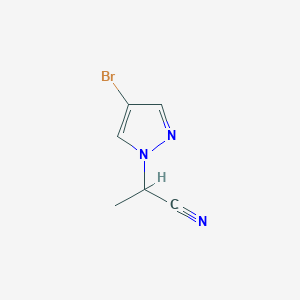
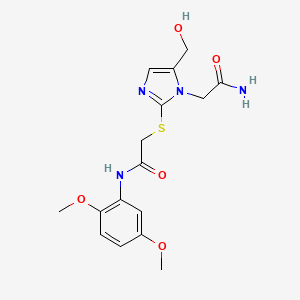
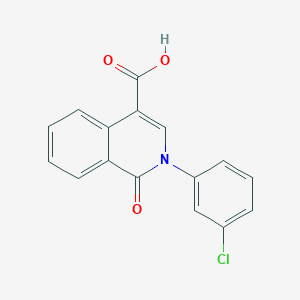
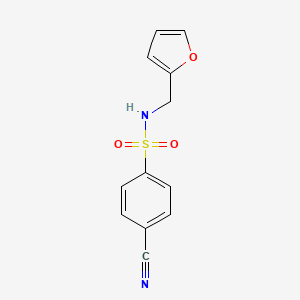
methyl}-2,3-dimethoxybenzamide](/img/structure/B2715664.png)